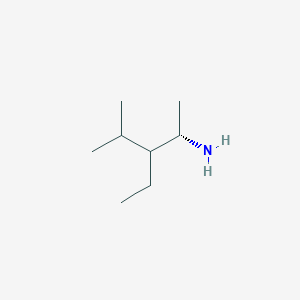
(2S)-3-Ethyl-4-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Ethyl-4-methylpentan-2-amine, also known as ephedrine, is a sympathomimetic amine commonly used as a bronchodilator and decongestant. It is also used as a stimulant and appetite suppressant. Ephedrine is structurally similar to amphetamine and methamphetamine, and its effects are mediated by the release of norepinephrine and dopamine in the brain.
Mechanism of Action
Ephedrine works by stimulating the release of norepinephrine and dopamine in the brain, which activate the sympathetic nervous system. This leads to increased heart rate, blood pressure, and respiratory rate, as well as decreased appetite and fatigue. Ephedrine also acts as a bronchodilator by relaxing the smooth muscle in the airways.
Biochemical and Physiological Effects:
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine in the brain, which can improve mood and cognitive function. It also stimulates the sympathetic nervous system, leading to increased heart rate, blood pressure, and respiratory rate. Ephedrine can also increase metabolic rate and promote fat loss.
Advantages and Limitations for Lab Experiments
Ephedrine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has well-established effects on the central nervous system. However, (2S)-3-Ethyl-4-methylpentan-2-amine can also have unwanted side effects, such as increased heart rate and blood pressure, which can complicate experimental design. Additionally, this compound can be difficult to administer in precise doses due to its variable pharmacokinetics.
Future Directions
There are a number of potential future directions for research on (2S)-3-Ethyl-4-methylpentan-2-amine. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Ephedrine has also been investigated as a potential treatment for obesity and metabolic disorders. Additionally, further research is needed to better understand the long-term effects of this compound use on the brain and body.
Synthesis Methods
Ephedrine can be synthesized from the plant Ephedra sinica, which contains the precursor compound (2S)-3-Ethyl-4-methylpentan-2-amine alkaloid. The alkaloid can be extracted from the plant and then converted to this compound through a series of chemical reactions. Alternatively, this compound can be synthesized from benzaldehyde and nitroethane using the reductive amination method.
Scientific Research Applications
Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic uses. It has been shown to improve cognitive function, enhance physical performance, and increase alertness and wakefulness. Ephedrine has also been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
(2S)-3-ethyl-4-methylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H](C)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2946766.png)

![2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2946768.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2946770.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2946771.png)


![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)